N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
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Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The presence of the thiazole ring (a ring containing nitrogen and sulfur) and the methylsulfonyl group could potentially give this compound unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and thiazole), an amide functional group, a chloro group, and a methylsulfonyl group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The amide group might be hydrolyzed under acidic or basic conditions. The chloro group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of polar functional groups (like the amide and sulfonyl groups) could make this compound soluble in polar solvents .Scientific Research Applications
Antiarrhythmic Activity
Research has demonstrated that certain compounds with a structure related to N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide exhibit Class III antiarrhythmic activity. These compounds, particularly those having a 2-aminobenzimidazole group, have shown potential in increasing the ventricular fibrillation threshold and terminating ventricular fibrillation in animal models, indicating their efficacy in restoring normal heart rhythm without affecting conduction (Ellingboe et al., 1992).
Anticancer Agents
Another area of application is in the development of anticancer agents. Derivatives of this compound have been synthesized and tested for their pro-apoptotic activity against cancer cell lines, including melanoma. These compounds, by inhibiting carbonic anhydrase isoforms, have demonstrated potential as anticancer agents with specific compounds showing significant growth inhibition of melanoma cells (Yılmaz et al., 2015).
Synthesis of Key Intermediates
The compound also serves as a key intermediate in the synthesis of other complex molecules. For instance, research has focused on synthesizing 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a significant intermediate for producing Tianeptine, a well-known antidepressant. The synthesis process includes steps like condensation, methylation, hydrogenolysis, and cyclization, demonstrating the compound's utility in creating pharmacologically active molecules (Xiu-lan, 2009).
Investigation into COVID-19 Drug Applications
The exploration into the utility of sulfonamides, including compounds structurally similar to this compound, has extended into antimalarial and potential COVID-19 therapeutic applications. These compounds have been evaluated for their reactivity, ADMET properties, and in vitro antimalarial activity, with some showing promising results against SARS-CoV-2 proteins in molecular docking studies (Fahim & Ismael, 2021).
Electrophysiological Activity
Research has also highlighted the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, revealing their potential as selective class III agents for treating arrhythmias. These findings support the exploration of imidazol-1-yl and methylsulfonylamino groups in developing new therapeutic agents for cardiac conditions (Morgan et al., 1990).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-9-12(17)6-7-13-14(9)18-16(23-13)19-15(20)10-4-3-5-11(8-10)24(2,21)22/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOAZEZPDMRXRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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